molecular formula C22H28O3 B609011 MG 149

MG 149

Cat. No.: B609011
M. Wt: 340.5 g/mol
InChI Key: WBHQYBZRTAEHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MG149 is a potent and selective inhibitor of histone acetyltransferases, specifically targeting the MYST family of histone acetyltransferases, including Tip60 and MOF. It has an IC50 value of 74 μM for Tip60 and 47 μM for MOF . MG149 is primarily used in scientific research to study the role of histone acetylation in various biological processes.

Preparation Methods

MG149 is an anacardic acid derivative. The synthetic route involves the reaction of 2-(4-heptylphenethyl)-6-hydroxybenzoic acid with appropriate reagents under specific conditions. The compound is typically synthesized in a laboratory setting, and its solubility in DMSO is greater than 10 mM . For industrial production, the compound is synthesized in bulk and stored under controlled conditions to maintain its stability and potency.

Scientific Research Applications

MG149 has a wide range of scientific research applications:

Comparison with Similar Compounds

MG149 is unique in its selective inhibition of the MYST family of histone acetyltransferases. Similar compounds include:

MG149 stands out due to its high selectivity for Tip60 and MOF, making it a valuable tool for studying the specific roles of these histone acetyltransferases in various biological processes.

Properties

IUPAC Name

2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHQYBZRTAEHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.